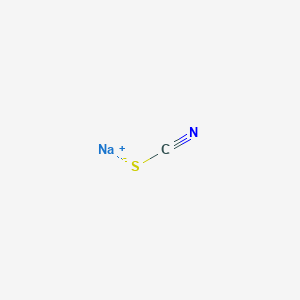
Hydraziniumchlorid
Übersicht
Beschreibung
Hydrazine hydrochloride is a chemical compound with the formula NH2NH2·HCl. It appears as white orthorhombic crystals and is known for its high solubility in water. This compound is widely used in various chemical reactions and industrial applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of pyrazoles and other heterocyclic compounds.
Biology: It is employed in the preparation of various biological assays and experiments.
Medicine: It is used in the synthesis of pharmaceuticals and as a precursor for certain drugs.
Wirkmechanismus
Target of Action
Hydrazine hydrochloride, also known as hydrazine monohydrochloride, primarily targets the arterioles . It is a vasodilator that directly dilates arterioles, with little effect on veins . This action decreases systemic resistance, which can help in conditions like hypertension .
Mode of Action
It is believed to cause arterial vasodilation by inhibiting calcium release from the sarcoplasmic reticulum and inhibiting myosin phosphorylation in arterial smooth muscle cells . It also reacts with carbonyls to form hydrazones , and with CH3 and OOH radicals .
Biochemical Pathways
Hydrazine hydrochloride is involved in various biochemical pathways. It is part of the hydrazine biosynthetic pathways, which consist of two enzymes: flavin-dependent Nw-hydroxylating monooxygenases (NMOs) that produce Nw-hydroxylamine precursors and cupin/MetRS-like enzymes that couple the Nw-hydroxylamines with amino acids via N-N bonds .
Pharmacokinetics
It is known that hydrazine, a related compound, has a bioavailability of 26-50%, is 85-90% protein-bound, and is metabolized in the liver . Its onset of action is between 5 to 30 minutes, and it has an elimination half-life of 2-8 hours .
Result of Action
The primary result of hydrazine hydrochloride’s action is the dilation of arterioles, leading to decreased systemic resistance . This can help in managing conditions like hypertension . In addition, hydrazone chemicals, which include hydrazine hydrochloride, have unique biological actions and excellent coordination abilities, making them subjects of interest in pharmaceutical research .
Action Environment
Environmental factors can influence the action, efficacy, and stability of hydrazine hydrochloride. For instance, the degradation rate of hydrazine in water is highly dependent on various factors, such as pH, temperature, oxygen content, alkalinity, hardness, and the presence of organic material and metallic ions . Furthermore, hydrazines can be released into the environment from places that make, process, or use these chemicals .
Biochemische Analyse
Biochemical Properties
Hydrazine hydrochloride can react with carbonyl compounds to form hydrazones, a process similar to imine formation . This reaction involves the nucleophilic addition of hydrazine to the carbonyl group, forming a hydrazone derivative
Cellular Effects
Hydrazine hydrochloride and its derivatives have been found to be highly toxic, causing significant soft tissue injury, pulmonary injury, seizures, coma, and even death . The neurological presentations can vary based on the compound and dose . In addition, hydrazine hydrochloride has been shown to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of hydrazine hydrochloride involves its reaction with carbonyl compounds to form hydrazones . This reaction is similar to the formation of imines and involves the nucleophilic addition of hydrazine to the carbonyl group
Temporal Effects in Laboratory Settings
It is known that hydrazine is highly reactive and unstable, rapidly degrading in the environment
Dosage Effects in Animal Models
In animal models, exposure to small amounts of hydrazine hydrochloride and its derivatives can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . The neurological presentations can vary based on the compound and dose . High-dose intravenous pyridoxine has been suggested as treatment for hydrazine-related neurologic toxicity .
Metabolic Pathways
Hydrazine hydrochloride is metabolized by the N-acetyltransferase 2 (NAT2) enzyme . NAT2 is highly polymorphic, with approximately 50% of the general population being slow acetylators
Transport and Distribution
Accidental discharge into water, air, and soil may occur during storage, handling, transport, and improper waste disposal . Hydrazine rapidly degrades in the environment and is rarely encountered .
Subcellular Localization
It is known that hydrazine can react with carbonyl compounds to form hydrazones, which may influence its localization within the cell
Vorbereitungsmethoden
Hydrazine hydrochloride can be synthesized through several methods:
Direct Reaction: One common method involves the direct reaction of hydrazine (NH2NH2) with hydrochloric acid (HCl) to produce hydrazine monohydrochloride.
Double Displacement: Another method involves a double displacement reaction between hydrazine sulfate and calcium chloride or barium chloride.
Analyse Chemischer Reaktionen
Hydrazine hydrochloride undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form nitrogen gas and water.
Reduction: It acts as a reducing agent in many reactions, converting carbonyl compounds to hydrazones.
Substitution: It can participate in nucleophilic substitution reactions, forming hydrazones and other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include nitrogen gas, water, and various hydrazone derivatives .
Vergleich Mit ähnlichen Verbindungen
Hydrazine hydrochloride can be compared with other similar compounds such as:
Hydrazine hydrate (N2H4·xH2O): Similar in its reducing properties but differs in its physical state and solubility.
Hydrazine sulfate (N2H4·H2SO4): Used in similar applications but has different solubility and reactivity properties.
Hydrazine dihydrochloride (NH2NH2·2HCl): Similar in chemical structure but has different reactivity due to the presence of an additional hydrochloric acid molecule.
Hydrazine hydrochloride is unique due to its specific solubility and reactivity properties, making it suitable for a wide range of applications in various fields.
Eigenschaften
IUPAC Name |
hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.H4N2/c;1-2/h1H;1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVUUOPIAYRCAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101033221 | |
| Record name | Hydrazine, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101033221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Hydrazine monohydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14787 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5341-61-7, 2644-70-4, 14011-37-1 | |
| Record name | Hydrazine, dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5341-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2644-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine monochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014011371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine dihydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101033221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrazinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDRAZINE MONOCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAC70ZC332 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of hydrazine hydrochloride?
A1: Hydrazine hydrochloride has the molecular formula N2H4·HCl and a molecular weight of 68.50 g/mol.
Q2: Is there any spectroscopic data available for characterizing hydrazine hydrochloride?
A2: While the provided research papers do not offer specific spectroscopic data, they mention techniques like IR spectroscopy [], 1H NMR [][21][24], 13C NMR [], and mass spectrometry [] for characterizing hydrazine hydrochloride derivatives and reaction products.
Q3: What is the role of hydrazine hydrochloride in the synthesis of titanium oxide polymers?
A3: Hydrazine monohydrochloride acts as a catalyst in the sol-gel process for synthesizing titanium oxide polymers with low fractal dimensions. It significantly accelerates the polycondensation reaction, eliminating the need for organic ligands and lengthy reaction times [][26].
Q4: How do structural modifications of hydrazine hydrochloride derivatives affect their biological activity?
A4: Research on nitrogen-containing curcuminoids shows that incorporating a pyrazole ring and specific substituents like -OCH3 or -F in aromatic rings can significantly alter cytotoxicity against various cancer cell lines []. In another study, the presence of chloro, hydroxo, and dimethylamino substituents on naphthalene rings in 2-pyrazoline derivatives enhanced their antimicrobial activity [].
Q5: Are there specific formulation strategies mentioned for hydrazine hydrochloride?
A5: The provided research primarily focuses on synthetic applications of hydrazine hydrochloride and does not delve into formulation strategies.
Q6: Is there any information available regarding the pharmacokinetics and pharmacodynamics of hydrazine hydrochloride?
A6: The provided research focuses primarily on synthetic applications and does not provide information on the pharmacokinetics or pharmacodynamics of hydrazine hydrochloride.
Q7: Are there studies demonstrating the in vitro and in vivo efficacy of hydrazine hydrochloride derivatives?
A7: Several studies showcase the biological activity of hydrazine hydrochloride derivatives. Research on 1,3,5-trisubstituted-2-pyrazolines demonstrated significant analgesic potential in mice models using hot plate and acetic acid-induced writhing tests []. Additionally, pyrazole-C-nucleosides exhibited promising antiviral activity against hepatitis B [].
Q8: Are there alternatives to hydrazine hydrochloride in specific applications?
A8: While the provided research does not directly compare alternatives, it highlights the use of other reducing agents, like sodium metabisulfite, for synthesizing specific hydrazine derivatives [][16]. The choice of reducing agent can depend on factors such as reaction conditions, desired product purity, and cost-effectiveness.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















